Galactosylglycerol

描述

Synthesis Analysis

Galactosylglycerol can be synthesized through enzymatic methods, as described by Wei et al. (2013), where β-galactosidase catalyzed reverse hydrolysis of galactose and glycerol under optimum conditions resulted in significant yields of galactosylglycerol (Wei et al., 2013). Another approach involves the activity of UDP-galactose: ceramide galactosyltransferase (CGalT) which galactosylates both hydroxy- and non-hydroxy fatty acid-containing ceramides and diglycerides (Petra et al., 1996).

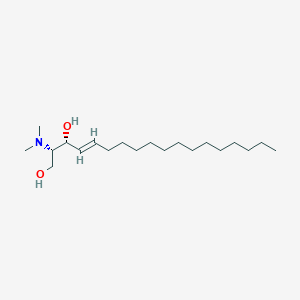

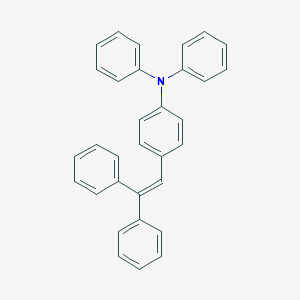

Molecular Structure Analysis

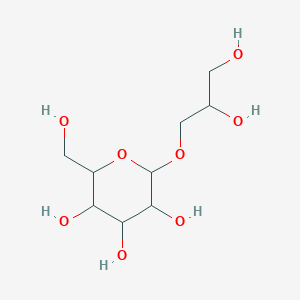

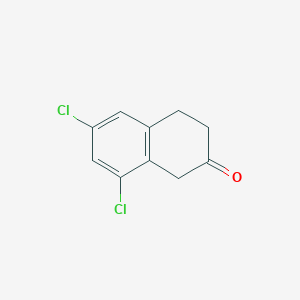

The molecular structure of galactosylglycerol has been characterized by MS and NMR techniques, confirming it as a mixture of (2R)- and (2S)- 3-O-β-D-galactopyranosyl-glycerol (Wei et al., 2013).

Chemical Reactions and Properties

The enzymatic synthesis and characterization of galactosyl derivatives reveal the stereoselectivity and preference for primary alcohols by β-galactosidase from Aspergillus oryzae, generating chiral centers and leading to mixtures of stereoisomers (Gabriela et al., 2009).

Physical Properties Analysis

Differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy studies on synthesized galactosylglycerols show complex phase behavior and structural properties. These properties include phase transitions and molecular packing, indicating the significant influence of galactosylglycerol on the physical state of lipid assemblies (D. A. Mannock et al., 2001).

科学研究应用

1. Application in Applied Microbiology and Biotechnology

- Summary of the Application : Monolauroyl-galactosylglycerol (MLGG), a form of Galactosylglycerol, has been studied for its effects on the cell membrane properties of Bacillus cereus . The study aimed to provide new insights into the antibacterial mechanism of MLGG.

- Methods of Application : The changes in cell membrane properties of Bacillus cereus exposed to different concentrations of MLGG were evaluated . The study used different concentrations (1×MIC (minimum inhibitory concentration), 2×MIC, 1×MBC (minimum bacterial concentration)) of MLGG .

- Results or Outcomes : The study found that MLGG treatment caused Bacillus cereus membrane depolarization and resulted in alteration of membrane fatty acids . The study indicates that modifying the fatty acid composition and properties of cellular membranes through MLGG exposure is crucial for inhibiting bacteria growth .

2. Application in Plant Physiology

- Summary of the Application : Monogalactosyl diacylglycerol (MGDG) synthase 3, which catalyzes the synthesis of MGDG, a form of Galactosylglycerol, has been studied for its role in phosphate utilization and acquisition in rice .

- Methods of Application : The study identified and functionally characterized the rice MGDG synthase 3 gene (OsMGD3). CRISPR/Cas9 knockout and overexpression lines of OsMGD3 were generated to explore its potential role in rice adaptation to Pi deficiency .

- Results or Outcomes : The study found that compared with the wild type, OsMGD3 knockout lines displayed a reduced Pi acquisition and utilization while overexpression lines showed an enhancement of the same . The study highlights the role of OsMGD3 in affecting both internal P utilization and P acquisition in rice .

3. Application in Marine Algae Research

- Summary of the Application : Glyceroglycolipids, a group of compounds that includes Galactosylglycerol, are major metabolites of marine algae and have a wide range of applications in various research fields .

- Methods of Application : These compounds are located on the cell surface membranes of marine algae . The specific methods of application can vary depending on the research field, whether it’s medicine, cosmetics, or chemistry .

未来方向

The antibacterial mechanism of monolauroyl-galactosylglycerol (MLGG), a derivative of galactosylglycerol, has been studied, providing new insights into the antimicrobial mechanisms of MLGG . Future research could focus on further understanding the antimicrobial mechanisms of galactosylglycerol and its derivatives, as well as exploring their potential applications in controlling food contamination and foodborne diseases .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJUPBDCSOGIKX-NTXXKDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936687 | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galactosylglycerol | |

CAS RN |

16232-91-0 | |

| Record name | 3-O-β-D-Galactopyranosyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16232-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016232910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-beta-D-Galactopyranosyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)